
STIGMASTANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
STIGMASTANOL can be synthesized through the reduction of β-sitosterol and the hydrogenation of stigmasterol . The synthetic routes involve specific reaction conditions, including the use of reducing agents and hydrogenation catalysts. Industrial production methods often involve the extraction of β-sitosterol from plant sources, followed by its chemical reduction and hydrogenation to produce stigmastan-3-ol .
Chemical Reactions Analysis
STIGMASTANOL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
STIGMASTANOL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroids and sterols.
Biology: The compound is studied for its role in plant metabolism and its effects on cholesterol metabolism in animals.
Mechanism of Action
STIGMASTANOL exerts its effects by inhibiting the absorption of cholesterol from the diet and potentially inhibiting cholesterol biosynthesis in the liver . The molecular targets and pathways involved include the inhibition of enzymes responsible for cholesterol synthesis and the modulation of cholesterol transport proteins.
Comparison with Similar Compounds
STIGMASTANOL is similar to other phytosterols such as β-sitosterol and stigmasterol. it is unique in its ability to inhibit both cholesterol absorption and biosynthesis . Similar compounds include:
β-Sitosterol: Another phytosterol with cholesterol-lowering properties.
Stigmasterol: A precursor to stigmastan-3-ol with similar biological activities.
Campesterol: A phytosterol with structural similarities and cholesterol-lowering effects.
This compound stands out due to its dual mechanism of action, making it a valuable compound in the study and treatment of hypercholesterolemia.
Properties
Molecular Formula |
C29H52O |
|---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3 |
InChI Key |
LGJMUZUPVCAVPU-UHFFFAOYSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
24 alpha-ethyl-5 alpha-cholestan-3 beta-ol 24 alpha-ethyl-5 beta-cholestan-3 alpha-ol beta-sitostanol dihydrositosterol sitostanol stigmastanol stigmastanol, (3beta,5beta,24S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



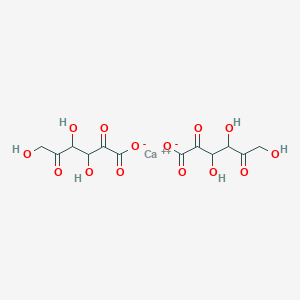
![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1215093.png)
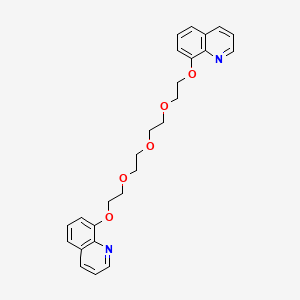
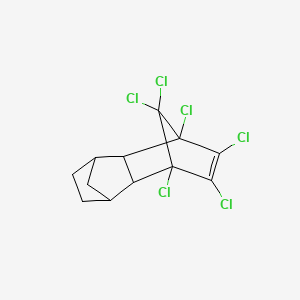


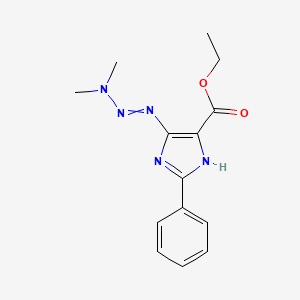
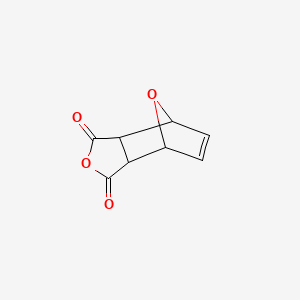
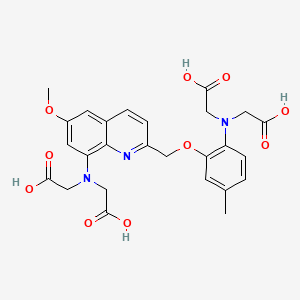
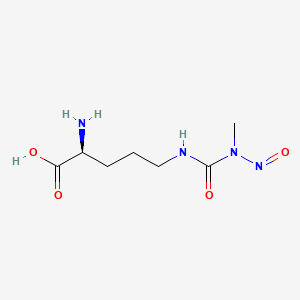
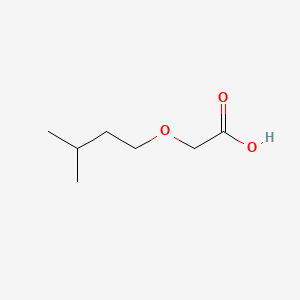
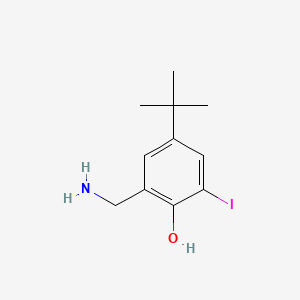
![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)
